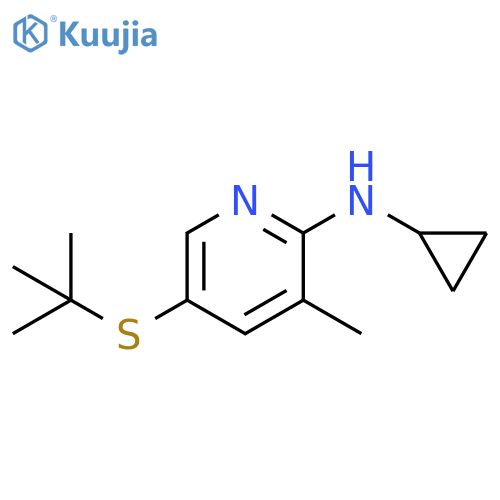

Cas no 1355220-11-9 ((5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine)

(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine 化学的及び物理的性質

名前と識別子

-

- (5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine

- 2-Pyridinamine, N-cyclopropyl-5-[(1,1-dimethylethyl)thio]-3-methyl-

-

- インチ: 1S/C13H20N2S/c1-9-7-11(16-13(2,3)4)8-14-12(9)15-10-5-6-10/h7-8,10H,5-6H2,1-4H3,(H,14,15)

- InChIKey: RBVKSTTWXHDCGM-UHFFFAOYSA-N

- ほほえんだ: C1(NC2CC2)=NC=C(SC(C)(C)C)C=C1C

(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM500189-1g |

5-(tert-Butylthio)-N-cyclopropyl-3-methylpyridin-2-amine |

1355220-11-9 | 97% | 1g |

$1061 | 2022-06-13 |

(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine 関連文献

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amineに関する追加情報

Introduction to (5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine and Its Significance in Modern Chemical Research

(5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine, with the CAS number 1355220-11-9, is a compound of growing interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative exhibits a unique structural framework that combines a pyridine ring with a cyclopropyl group, both of which are functionalized with specific substituents. The presence of a tert-butylsulfanyl group at the 5-position of the pyridine ring and a methyl group at the 3-position introduces distinct electronic and steric properties, making this compound a valuable scaffold for the development of novel bioactive molecules.

The compound's structural features have garnered attention due to its potential applications in drug discovery and medicinal chemistry. The pyridine moiety is a well-known pharmacophore found in numerous therapeutic agents, while the cyclopropyl group can enhance metabolic stability and binding affinity. Recent studies have highlighted the importance of such structural motifs in designing molecules with improved pharmacokinetic profiles. The 5-tert-butylsulfanyl substituent, in particular, has been shown to influence the compound's solubility and interactions with biological targets, making it an attractive feature for medicinal chemists.

In the context of modern chemical research, (5-tert-butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine has been explored as a precursor for more complex derivatives. Researchers have utilized its versatile reactivity to develop novel intermediates for various therapeutic classes, including kinase inhibitors and antiviral agents. The cyclopropylamine core has been particularly studied for its role in modulating receptor binding affinities, which is crucial for achieving high efficacy with minimal side effects.

The synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of synthetic chemists. Key steps often include nucleophilic substitution reactions, cyclization processes, and protection-deprotection strategies to achieve the desired regioisomerism. The introduction of the tert-butylsulfanyl group requires careful control to ensure regioselectivity, as multiple sites on the pyridine ring can participate in sulfuration reactions. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to streamline the synthetic pathway and improve yields.

The biological activity of (5-tert-butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine has been evaluated in several preclinical studies. These investigations have revealed promising interactions with target enzymes and receptors relevant to inflammatory diseases, neurodegenerative disorders, and infectious diseases. The compound's ability to modulate these pathways suggests its potential as a lead compound for further optimization. Additionally, computational modeling studies have been conducted to predict its binding modes within biological targets, providing insights into how structural modifications can enhance potency and selectivity.

The development of this compound also reflects broader trends in pharmaceutical research towards sustainable and efficient synthetic methodologies. Green chemistry principles have been integrated into its synthesis, emphasizing minimal waste generation and the use of environmentally benign reagents. Such approaches align with global efforts to reduce the environmental impact of drug discovery processes while maintaining high standards of chemical purity and yield.

In conclusion, (5-tert-butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine (CAS no. 1355220-11-9) represents a significant advancement in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its synthesis exemplifies the sophistication of modern organic chemistry techniques, while its biological profile underscores its value as a scaffold for drug development. As research continues to uncover new ways to leverage this compound's properties, it is likely to remain a cornerstone in the quest for novel therapeutic agents.

1355220-11-9 ((5-tert-Butylsulfanyl-3-methyl-pyridin-2-yl)-cyclopropyl-amine) 関連製品

- 72205-58-4(5beta-Pregnan-3alpha,21-diol-20-one-17alpha,21,21-d3)

- 13022-85-0(2-Oxohexanoic Acid Sodium Salt)

- 1384433-76-4(2-styrylazepane)

- 1823780-45-5(2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine)

- 1805028-66-3(Ethyl 6-iodo-4-(trifluoromethyl)nicotinate)

- 886502-56-3(4-METHOXY-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE)

- 2091622-79-4(2-Quinoxalinesulfonyl fluoride, 5,6,7,8-tetrahydro-)

- 2460755-99-9(sodium 2-(1-fluorocyclobutyl)acetate)

- 5348-94-7(4-Dimethylamino-2,2-diphenylvaleric Acid)

- 302912-29-4(2,2,2-trifluoro-1-(2-phenylphenyl)ethan-1-one)